molecular formula C8H10OS B15251758 (1S)-1-Phenyl-2-sulfanylethan-1-ol

(1S)-1-Phenyl-2-sulfanylethan-1-ol

Cat. No.: B15251758
M. Wt: 154.23 g/mol
InChI Key: GADYZKYNBSDWMQ-MRVPVSSYSA-N
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Description

(1S)-1-Phenyl-2-sulfanylethan-1-ol is an organic compound characterized by the presence of a phenyl group, a sulfanyl group, and a hydroxyl group attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-Phenyl-2-sulfanylethan-1-ol typically involves the reaction of a phenyl-substituted ethan-1-ol with a sulfanylating agent under controlled conditions. One common method involves the use of thiol reagents in the presence of a base to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol or alcohol derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, room temperature to mild heating.

    Reduction: Lithium aluminum hydride, sodium borohydride, room temperature to reflux conditions.

    Substitution: Alkyl halides, acyl chlorides, bases such as sodium hydroxide or potassium carbonate, room temperature to mild heating.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives, alcohol derivatives.

    Substitution: Various substituted phenyl-ethan-1-ol derivatives.

Scientific Research Applications

(1S)-1-Phenyl-2-sulfanylethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (1S)-1-Phenyl-2-sulfanylethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity or modulating its function. Additionally, the presence of the phenyl and sulfanyl groups may contribute to its ability to interact with hydrophobic and polar regions of the target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

    (1R)-1-Phenyl-2-sulfanylethan-1-ol: The enantiomer of (1S)-1-Phenyl-2-sulfanylethan-1-ol, with similar structural features but different stereochemistry.

    1-Phenyl-2-sulfanylethan-1-one: A ketone derivative with a similar backbone but different functional groups.

    1-Phenyl-2-hydroxyethan-1-ol: A hydroxyl derivative with a similar backbone but lacking the sulfanyl group.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both phenyl and sulfanyl groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H10OS

Molecular Weight

154.23 g/mol

IUPAC Name

(1S)-1-phenyl-2-sulfanylethanol

InChI

InChI=1S/C8H10OS/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8-10H,6H2/t8-/m1/s1

InChI Key

GADYZKYNBSDWMQ-MRVPVSSYSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CS)O

Canonical SMILES

C1=CC=C(C=C1)C(CS)O

Origin of Product

United States

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